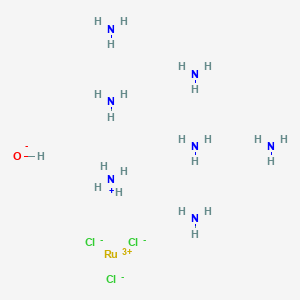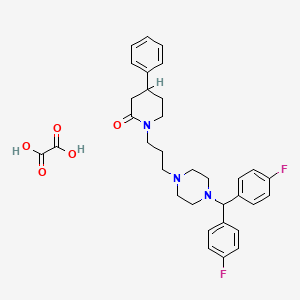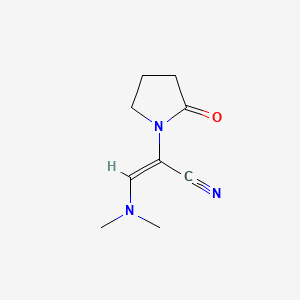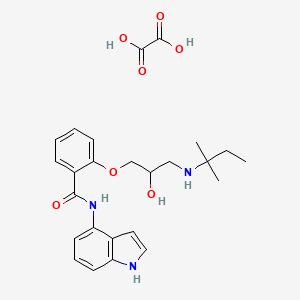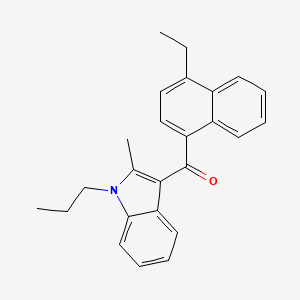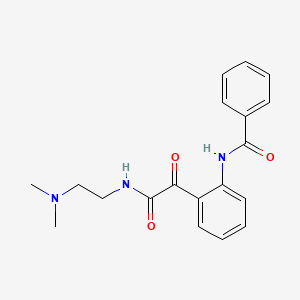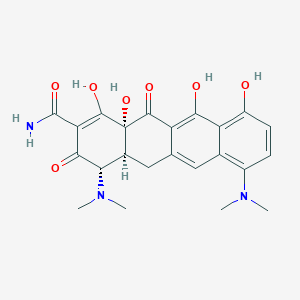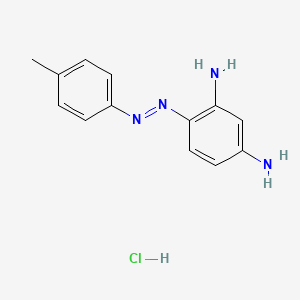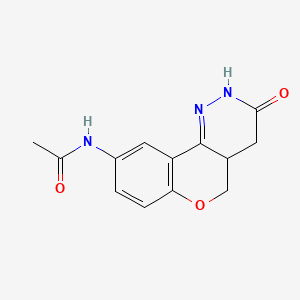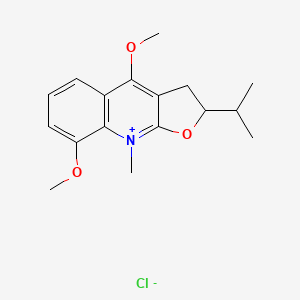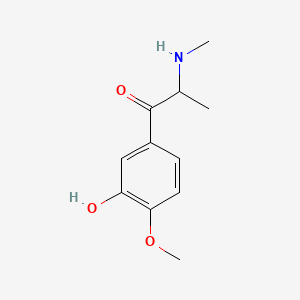
1-(3-Hydroxy-4-methoxyphenyl)-2-(methylamino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methoxymethcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are often referred to as “bath salts” and have gained attention due to their psychoactive effects. 3-Hydroxy-4-methoxymethcathinone is one of the many derivatives of methcathinone, characterized by the presence of a hydroxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxymethcathinone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-methylenedioxyphenylpropan-2-one.
Demethylenation: The methylenedioxy group is cleaved to form a catechol intermediate.
O-Methylation: The catechol intermediate undergoes O-methylation to introduce the methoxy group at the 4-position.
Hydroxylation: The intermediate is then hydroxylated at the 3-position to form the final product, 3-Hydroxy-4-methoxymethcathinone.
Industrial Production Methods
Industrial production methods for synthetic cathinones, including 3-Hydroxy-4-methoxymethcathinone, often involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methoxymethcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Hydroxy-4-methoxymethcathinone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and adverse effects.
Industry: Used in the development of new psychoactive substances and for forensic analysis.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methoxymethcathinone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to and inhibition of monoamine transporters, preventing the reuptake of these neurotransmitters.
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-methoxymethcathinone is similar to other synthetic cathinones such as:
Mephedrone: Known for its stimulant and empathogenic effects.
Methylone: Shares structural similarities and has similar psychoactive effects.
Ethylone: Another synthetic cathinone with stimulant properties.
Uniqueness
What sets 3-Hydroxy-4-methoxymethcathinone apart is its specific substitution pattern on the phenyl ring, which can influence its pharmacological profile and metabolic pathways. The presence of both hydroxy and methoxy groups may affect its potency, duration of action, and potential for adverse effects.
Propriétés
Numéro CAS |
916177-17-8 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(3-hydroxy-4-methoxyphenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)11(14)8-4-5-10(15-3)9(13)6-8/h4-7,12-13H,1-3H3 |
Clé InChI |
LUAGWRTYCQFPCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)OC)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


